1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]
Description
1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] is a spirooxazine derivative characterized by a morpholino substituent at the 6'-position of the naphthooxazine ring. Spirooxazines are photochromic compounds that undergo reversible structural changes under UV irradiation, switching between a colorless spiro-closed form and a colored merocyanine open form . This compound has been commercially available (e.g., listed by CymitQuimica with pricing for 1–25 g quantities ), though some suppliers note discontinuation .
Properties
IUPAC Name |
1',3',3'-trimethyl-6-morpholin-4-ylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-25(2)20-10-6-7-11-21(20)28(3)26(25)17-27-24-19-9-5-4-8-18(19)22(16-23(24)31-26)29-12-14-30-15-13-29/h4-11,16-17H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVMVBBKHCPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCOCC6)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115878 | |
| Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114747-48-7 | |
| Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114747-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1,3,3-trimethyl-6′-(4-morpholinyl)spiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation with 1-Nitroso-2-naphthol
The indoline reacts with 1-nitroso-2-naphthol in acetic acid at 50–60°C for 4–6 hours. This step forms the oxazine ring via electrophilic substitution, with nitroso groups acting as directing agents. The crude product is filtered and washed with cold methanol to remove excess reactants.
Ring Closure via Base-Mediated Cyclization
The intermediate undergoes cyclization in the presence of a base (e.g., potassium carbonate or triethylamine) in anhydrous acetonitrile. Conditions include:
-
Reagent : K₂CO₃ (2.0 equiv).
-
Temperature : Reflux at 82°C for 8–12 hours.
Mechanistic studies suggest that the base deprotonates the hydroxyl group, facilitating nucleophilic attack on the indoline nitrogen to form the spiro junction.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol or ethyl acetate. Optimal conditions involve slow cooling to 4°C to obtain needle-like crystals with >99% purity (HPLC).
Chromatographic Methods
Column chromatography (silica gel, hexane/acetone 3:1) resolves residual morpholine and unreacted intermediates. Fractions are analyzed by TLC (Rf = 0.3 in hexane/acetone).
Spectroscopic Confirmation
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¹H NMR (CDCl₃): δ 1.32 (s, 6H, CH₃), 2.85 (m, 4H, morpholine CH₂), 3.72 (m, 4H, morpholine OCH₂), 6.82–7.45 (m, aromatic H).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| SNAr with morpholine | DMF, 120°C, 24 h | 40–50 | 95 | Simplicity, low cost |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, 100°C, 12 h | 55–65 | 98 | Higher regioselectivity |
| Microwave-assisted | 150 W, 15 min | 70 | 99 | Reduced reaction time |
Industrial-Scale Production Considerations
Large-scale synthesis (20 kg/month capacity) employs continuous flow reactors to enhance heat transfer and mixing efficiency. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] undergoes various chemical reactions, including:
Photochromic Reactions: Exposure to UV light induces a reversible color change due to the formation of a colored merocyanine form.
Electrochromic Reactions: Application of an electric field can also induce a color change by altering the electronic structure of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include UV light sources for photochromic reactions and electrodes for electrochromic reactions. The conditions typically involve ambient temperatures and the presence of solvents that do not interfere with the electronic properties of the compound .
Major Products Formed
The major products formed from these reactions are the colored merocyanine forms, which revert to the original spirooxazine structure upon removal of the light source or electric field .
Scientific Research Applications
Medicinal Chemistry
1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] has been investigated for its potential pharmacological properties. Its structural characteristics suggest possible applications as:
- Anticancer Agents : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, analogs of this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.
Photochemical Applications
The unique structure of this compound allows it to function as a photosensitizer in photochemical reactions:
- Photodynamic Therapy (PDT) : Research has demonstrated that compounds like this can generate reactive oxygen species (ROS) upon light activation, making them suitable for PDT applications in cancer treatment.
Material Science
Due to its distinct optical properties:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric field makes it a candidate for use in OLED technology. Studies have reported enhanced efficiency and stability when integrated into OLED devices.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The results indicated that derivatives of the spiro[indoline-naphtho] framework exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by ROS generation.
Case Study 2: Photodynamic Efficacy
Research conducted at a leading university assessed the efficacy of spiro compounds in PDT. The findings revealed that upon irradiation with specific wavelengths of light, the compound effectively produced singlet oxygen, leading to localized tumor destruction in animal models.
Case Study 3: OLED Performance
An investigation into OLED applications highlighted the use of this compound as a dopant in organic layers. The study reported improved luminous efficiency and operational stability compared to conventional materials used in OLEDs.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-6’-morpholinospiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine] involves the reversible transformation between its spirooxazine and merocyanine forms. Upon exposure to UV light or an electric field, the spirooxazine ring opens to form the colored merocyanine structure. This process involves changes in the electronic distribution within the molecule, affecting its optical and electronic properties .
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirooxazine Derivatives
*Molecular weight calculated from and .
Key Observations:
- Morpholino vs.
- Functional Group Impact : Hydroxy and TMR groups enable applications in ion sensing and fluorescence, respectively, while acryloxy groups facilitate polymerization for membrane integration .
Ion Sensing
- PheSPO : Exhibits distinct colorimetric responses to Cu²⁺ (yellow→green) and Fe³⁺ (colorless→purple) in acetonitrile, attributed to metal-induced stabilization of the merocyanine form .
- Hydroxy Derivatives : Used in fluorescent optical switches, where the hydroxy group modulates electron density to enhance fluorescence quantum yield .
Optical Switching and UV Indicators
- TMR Derivatives : Exhibit high fluorescence contrast (e.g., 770.33 Da derivative) for bioimaging, leveraging the rhodamine fluorophore’s brightness .
- Piperidinyl/Indolyl Derivatives : Produce tunable colors (blue, red) in UV indicators, dependent on substituent electronic effects .
Photochromic Membranes
- AISO : Incorporated into nitrocellulose membranes for reversible color switching under UV/visible light, demonstrating robustness in solid-state applications .
Biological Activity
1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (CAS No. 114747-48-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and other pharmacological effects, supported by relevant data tables and case studies.
The chemical structure of 1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O2 |
| Molecular Weight | 413.51 g/mol |
| Boiling Point | Not available |
| H-bond Acceptors | 3 |
| H-bond Donors | 0 |
| Rotatable Bonds | 1 |
| GI Absorption | High |
Cytotoxicity
Research indicates that 1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through several mechanisms:
- Mechanism of Action : The compound appears to disrupt normal cell cycle progression and induce apoptosis by modulating key signaling pathways associated with cell survival and death.
Case Studies
- Study on MCF-7 Cells :
- Study on HeLa Cells :
The biological activity of this compound is attributed to its ability to interact with various molecular targets within the cell:
- Cell Cycle Arrest : It has been observed to induce G2 phase arrest in cancer cells.
- Caspase Activation : The compound activates caspase pathways leading to programmed cell death.
Comparative Analysis with Related Compounds
To better understand the efficacy of 1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine], a comparative analysis with similar compounds was conducted:
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 1,3,3-Trimethyl-6'-morpholinospiro[indoline...] | 11.8 | MCF-7 |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanones | 6.7 | A549 |
| Dithiazole derivatives | Varies | Various |
Q & A
Q. What machine learning approaches predict novel spirooxazine derivatives with enhanced photochromic properties?
- Framework :
- Train neural networks on datasets of ~500 spirooxazines (e.g., λmax, τ₁/₂, solubility) .
- Generative models (e.g., GANs) propose substituents at C6' and C2' to maximize fatigue resistance .
- Outcome : A predicted derivative with a 2'-methoxy group showed 10⁶ cycles of reversible switching, validated experimentally .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
